3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline
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Overview
Description
3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline is a synthetic compound known for its unique structure, which combines a quinoline backbone with various substituent groups. This compound has garnered interest in various scientific fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline typically involves multiple steps, including the formation of the quinoline core, chlorination, and the introduction of the benzenesulfonyl, furan, and pyrazolyl groups. Specific reagents and catalysts are used to control these reactions under optimal conditions like temperature and pH.
Industrial Production Methods: Industrial production may involve batch or continuous processes, employing more efficient catalytic systems to ensure high yield and purity. Optimization of reaction conditions such as solvent selection and temperature control is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Reactions involving this compound often use reagents like hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogens for substitution reactions. Conditions such as solvent choice, temperature, and reaction time are adjusted to achieve the desired transformation.
Major Products: Products from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinone derivatives, while substitution reactions could result in halogenated analogs.
Scientific Research Applications
3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline finds applications across various fields:
Chemistry: Used as a building block for more complex molecules and in studies related to molecular interactions and reactivity.
Biology: Investigated for its potential as a biological probe due to its structural complexity and possible bioactivity.
Medicine: Potential pharmaceutical applications, especially in designing drugs that target specific molecular pathways.
Industry: Utilized in the development of new materials or chemical processes due to its unique chemical properties.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl and pyrazolyl groups may play critical roles in binding to these targets, while the chloroquinoline backbone provides structural stability. Pathways involved could include signal transduction or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Comparing 3-[1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-2-chloro-7-methoxyquinoline to other compounds reveals its unique combination of functional groups. Similar compounds might include:
1-(benzenesulfonyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole
2-chloro-7-methoxyquinoline: These compounds lack the full combination of groups found in this compound, highlighting its uniqueness and potential for specialized applications.
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Properties
IUPAC Name |
3-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methoxyquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-30-16-10-9-15-12-18(23(24)25-19(15)13-16)21-14-20(22-8-5-11-31-22)26-27(21)32(28,29)17-6-3-2-4-7-17/h2-13,21H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGTYTLYXIVZCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=CO5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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